molecular formula C16H30O2 B126721 (Z)-hexadec-2-enoic acid CAS No. 2825-68-5

(Z)-hexadec-2-enoic acid

Cat. No. B126721
CAS RN: 2825-68-5
M. Wt: 254.41 g/mol
InChI Key: ZVRMGCSSSYZGSM-PFONDFGASA-N
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Description

(Z)-hexadec-2-enoic acid is a naturally occurring fatty acid with a cis double bond configuration. This compound is of interest due to its potential biological activities, including antimicrobial properties. The presence of the cis double bond is a significant structural feature that influences the compound's biological function and its synthesis.

Synthesis Analysis

The synthesis of related marine fatty acids, such as (Z)-2-methoxy-5-hexadecenoic acid and (Z)-2-methoxy-6-hexadecenoic acid, has been achieved using Mukaiyama's trimethylsilyl cyanide addition to pentadecenal derivatives as a key step . This method confirms the cis stereochemistry of the double bonds in these compounds. Similarly, the synthesis of (5Z,9Z)-5,9-hexadecadienoic acid, which shares a similar cis double bond configuration, was accomplished starting from commercially available 1,5-hexadiyne in a six-step process . These syntheses highlight the importance of stereochemical control in the preparation of cis-configured fatty acids.

Molecular Structure Analysis

The molecular structure of (Z)-hexadec-2-enoic acid is characterized by a long hydrocarbon chain with a cis double bond near the carboxylic acid end. The cis configuration is crucial for the compound's biological activity, as demonstrated by the related compound (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid, whose crystal structure confirmed the cis assignment and revealed a hydrogen-bonded dimer formation . The stereochemistry of the double bond is a key factor in the molecular interactions and properties of these fatty acids.

Chemical Reactions Analysis

The chemical reactivity of (Z)-hexadec-2-enoic acid and its analogs is influenced by the presence of the double bond and the carboxylic acid group. The synthesis of (z)-Hex-3-enedioic acid, a related compound, involved sequential oxidations, starting with selective mono epoxidation and followed by periodate oxidation to form the dialdehyde, which was then converted to the diacid through Jones oxidation . These reactions demonstrate the potential pathways for modifying the double bond and carboxylic acid functionalities in the synthesis of related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-hexadec-2-enoic acid are dictated by its long aliphatic chain and the cis double bond. The antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis has been observed for similar fatty acids, indicating that the cis configuration of the double bond plays a role in this biological activity . The compound's solubility, melting point, and other physicochemical properties would be influenced by the hydrophobic hydrocarbon chain and the polar carboxylic acid group, although specific data for (Z)-hexadec-2-enoic acid is not provided in the papers.

Scientific Research Applications

Redox Reactions in Subcritical Water

(Z)-hexadec-2-enoic acid has been studied for its potential in redox reactions. One significant application is its conversion from conjugated all E-dienal in subcritical water. This process involves a one-step, non-catalytic intramolecular redox reaction, which is notable for not requiring a metal catalyst. The transformation of (Z)-hex-3-enoic acid into various compounds, such as cis-β-hydroxy-γ-ethyl-γ-lactone, has been demonstrated with high efficiency under solvent-free conditions (Chen et al., 2012).

Identification in Natural Extracts

(Z)-hexadec-2-enoic acid and its derivatives have been identified as components in natural extracts. For example, the hexane extract of Zanthoxylum armatum seeds revealed the presence of related compounds like 6-hydroxynonadec-(4Z)-enoic acid, indicating the potential of these substances in natural product chemistry and their relevance in the study of plant metabolites (Ahmad et al., 1993).

Synthesis and Antibacterial Activity

(Z)-hexadec-2-enoic acid is used in synthesizing biologically active compounds. Notably, its derivatives have been used to create 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, which exhibit significant antibacterial activity, particularly against E. coli. This highlights the compound's utility in developing new antimicrobial agents (Banday et al., 2010).

Role in Oil-in-Water Emulsions

Studies have explored the behavior of (Z)-hexadec-2-enoic acid and similar compounds in oil-in-water emulsions. Research shows that these substances can undergo oxidation and form adducts with proteins in such environments. This knowledge is crucial for understanding the reactivity of these aldehydes in food science, particularly as lipid oxidation markers (Vandemoortele et al., 2020).

Potential in Drug Discovery

(Z)-hexadec-2-enoic acid and its analogues have shown promise in drug discovery. For example, Z-5-aminopent-2-enoic acid, a derivative, has been identified as a potent GABAB-receptor antagonist and a weak GABAA-receptor agonist. Such properties suggest its potential as a lead compound for developing new drugs targeting these receptors (Dickenson et al., 1988).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It might also include safety precautions that should be taken when handling the compound.


Future Directions

This involves discussing potential future research directions involving the compound. It might include potential applications of the compound that have not yet been fully explored.


properties

IUPAC Name

(Z)-hexadec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRMGCSSSYZGSM-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313402
Record name (2Z)-2-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-hexadec-2-enoic acid

CAS RN

2825-68-5
Record name (2Z)-2-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2825-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxyhexadecanoic acid (2 g) in pyridine was added acetic anhydride at 0° C., and the mixture was stirred for 4 hours. The reaction mixture was distributed into chloroform-water, and the chloroform layer was concentrated. The residue obtained was dissolved in N,N-dimethylformamide (DMF). Para-nitrophenol (1.02 g) and N,N'-dicyclohexylcarbodiimide (1.51 g) were added to the solution, and the mixture was stirred for 12 hours. The reaction mixture was filtered and concentrated, and the residue was subjected to chromatography on a silica gel column with eluent systems of n-hexane-ethyl acetate (from 100:1 to 50:1) to give an active ester of 2-hexadecenoic acid (0.92 g) and an active ester of 3-acetoxyhexadecanoic acid (1.01 g).
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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